![molecular formula C11H20N2O3 B2509331 tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate CAS No. 1932573-24-4](/img/structure/B2509331.png)
tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate is a chiral molecule that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy has been reported, achieving high yields and enantiomeric excesses . Another study describes a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, showcasing the efficiency of in situ hydrolysis of tert-butyl esters . Additionally, an optimized large-scale synthesis of a related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, has been developed for the preparation of nicotinic acetylcholine receptor agonists .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and the proline ring adopting an envelope conformation . Similarly, the structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was elucidated, showing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives has been explored in various contexts. For instance, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent reactions with maleic anhydride to form a Diels-Alder endo-adduct, and further chemical transformations were performed on this adduct . Another study reported the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are closely related to their molecular structure and the functional groups present. The thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provided insights into the stability and electronic properties of these compounds . The presence of tert-butyl groups in these molecules typically enhances their steric bulk, which can influence their reactivity and solubility.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du tert-butyl (3S,3aR,6aS)-3-amino-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate :
Développement pharmaceutique
Ce composé est souvent étudié dans le développement de nouveaux produits pharmaceutiques en raison de ses propriétés structurelles uniques. Sa capacité à interagir avec diverses cibles biologiques en fait un candidat précieux pour la découverte de médicaments, en particulier dans la conception d’inhibiteurs d’enzymes et de modulateurs de récepteurs .
Chimie organique synthétique
En chimie organique synthétique, ce composé sert de bloc de construction polyvalent. Sa structure permet l’introduction de divers groupes fonctionnels, ce qui facilite la synthèse de molécules complexes. Cela le rend utile dans la création de nouveaux composés pour la recherche et les applications industrielles .
Recherche biochimique
Les chercheurs utilisent ce composé dans des études biochimiques pour comprendre les mécanismes enzymatiques et les interactions protéine-ligand. Sa configuration spécifique et ses groupes fonctionnels permettent des études détaillées des sites de liaison et des processus catalytiques, contribuant au développement de médicaments et de thérapies plus efficaces .
Science des matériaux
En science des matériaux, ce composé est étudié pour son potentiel dans la création de nouveaux matériaux ayant des propriétés uniques. Sa stabilité et sa réactivité peuvent être exploitées pour développer des polymères et d’autres matériaux présentant des caractéristiques spécifiques, telles qu’une résistance ou une conductivité accrue .
Chimie agricole
Ce composé est également étudié en chimie agricole pour son utilisation potentielle dans le développement de nouveaux produits agrochimiques. Sa capacité à agir comme précurseur de molécules bioactives en fait un candidat pour la création de pesticides et d’herbicides plus efficaces, contribuant à des pratiques agricoles durables .
Neurosciences
En neurosciences, ce composé est étudié pour ses effets potentiels sur le système nerveux. Les chercheurs étudient sa capacité à moduler l’activité des neurotransmetteurs, ce qui pourrait conduire à de nouveaux traitements pour les troubles neurologiques tels que la maladie d’Alzheimer et l’épilepsie.
Source 1 Source 2 Source 3 Source 4 Source 5 : Source 6 : Source 7 : Source 8
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl (3S,3aR,6aS)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-7-8(12)6-15-9(7)5-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIBMKMVEZHNDG-IWSPIJDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)
![(1S,2R,10S,11S,12R)-N-(4-Fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B2509253.png)
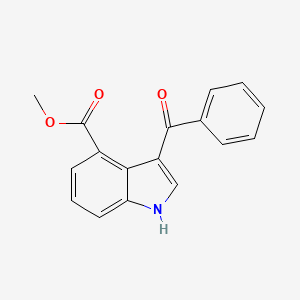

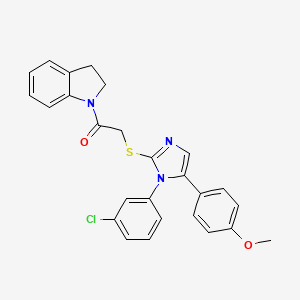
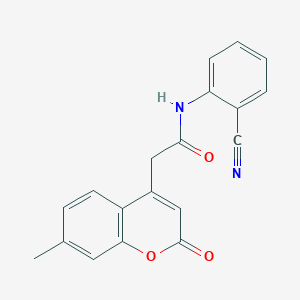
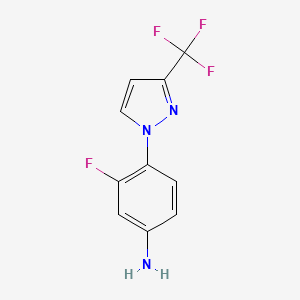
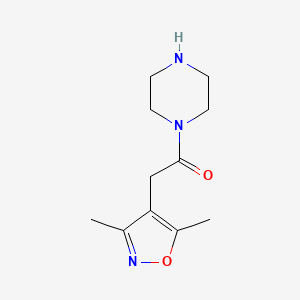
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)
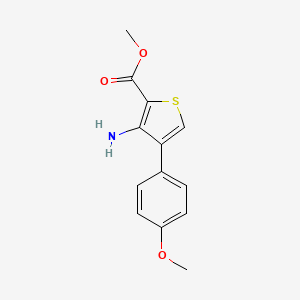
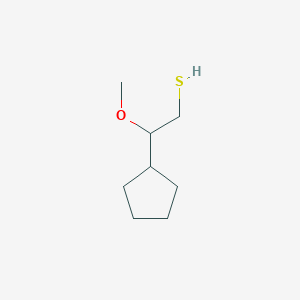
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2509267.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)